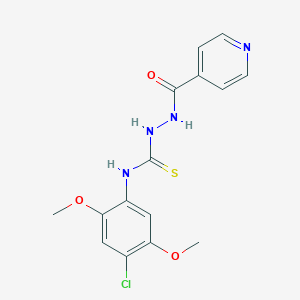
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide, also known as CIN-102, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using several methods, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce the expression of p53. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of enoyl-ACP reductase and disrupt the cell wall synthesis of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to reduce the bacterial load in infected mice and improve lung pathology. N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent activity against cancer cells and Mycobacterium tuberculosis. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and tuberculosis. Another direction is to develop more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its effects on various signaling pathways.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been synthesized using several methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide followed by the reaction with carbon disulfide. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide in the presence of thionyl chloride and then reacting the resulting product with carbon disulfide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been achieved using microwave-assisted methods.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been studied for its potential use in treating various diseases, including cancer and tuberculosis. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected mice.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C15H15ClN4O3S |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-8-11(13(23-2)7-10(12)16)18-15(24)20-19-14(21)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
Clé InChI |
ARWZQFGULHCSHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)






![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)




![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)